molecular formula C12H20ClN3O2 B8431063 N,N-Diethyl-N'-(4-nitrophenyl)-1,2-ethanediamine hydrochloride

N,N-Diethyl-N'-(4-nitrophenyl)-1,2-ethanediamine hydrochloride

Cat. No. B8431063
M. Wt: 273.76 g/mol
InChI Key: RWWQHLNYGPXEGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-N'-(4-nitrophenyl)-1,2-ethanediamine hydrochloride is a useful research compound. Its molecular formula is C12H20ClN3O2 and its molecular weight is 273.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-Diethyl-N'-(4-nitrophenyl)-1,2-ethanediamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Diethyl-N'-(4-nitrophenyl)-1,2-ethanediamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N,N-Diethyl-N'-(4-nitrophenyl)-1,2-ethanediamine hydrochloride

Molecular Formula

C12H20ClN3O2

Molecular Weight

273.76 g/mol

IUPAC Name

N',N'-diethyl-N-(4-nitrophenyl)ethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C12H19N3O2.ClH/c1-3-14(4-2)10-9-13-11-5-7-12(8-6-11)15(16)17;/h5-8,13H,3-4,9-10H2,1-2H3;1H

InChI Key

RWWQHLNYGPXEGK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=CC=C(C=C1)[N+](=O)[O-].Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 8.3 g (71 mmol) of N,N-diethylethylenediamine under nitrogen atmosphere add 6.6 g (47 mmol) of 4-fluoronitrobenzene. Stir the mixture at ambient temperature for 1 day and heat at 45° C. for 4 h. Upon completion of the reaction add 100 mL of CH2Cl2 and 100 mL 1M HCl. Separate the layers and add 50% sodium hydroxide to the aqueous layer until it is basic. Extract the aqueous layer with 2×100 mL CH2Cl2, dry the organics over anhydrous Na2SO4. Remove drying agent by filtration and remove solvent in vacuo. Dissolve the residue in methanolic HCl and remove the solvent in vacuo. Recrystallize the solid from EtOH to afford the title compound.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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